An In-Depth Technical Guide to 2,6-Dichloro-8-methylquinoline: Properties, Synthesis, and Research Applications
An In-Depth Technical Guide to 2,6-Dichloro-8-methylquinoline: Properties, Synthesis, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-8-methylquinoline (CAS 857763-18-9), a halogenated heterocyclic compound. Given the limited publicly available data for this specific molecule, this document synthesizes information from commercial suppliers and provides expert analysis based on the known properties and reactivity of structurally analogous quinoline derivatives. The insights herein serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and materials science.
Core Molecular Identity
2,6-Dichloro-8-methylquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in drug discovery due to its presence in numerous biologically active compounds.[1] The structure is characterized by a quinoline core with two chlorine atoms at positions 2 and 6, and a methyl group at position 8.
| Identifier | Value | Source |
| CAS Number | 857763-18-9 | Abovchem[2] |
| Molecular Formula | C₁₀H₇Cl₂N | Abovchem[2] |
| Molecular Weight | 212.07 g/mol | Abovchem[2] |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(C=C2)Cl)Cl | Inferred |
| InChI Key | Inferred from structure | Inferred |
Physicochemical and Spectral Properties: An Analog-Based Assessment
Direct experimental data for 2,6-dichloro-8-methylquinoline is not extensively published. However, we can project its likely properties by examining related compounds. For instance, the presence of the quinoline core, chlorine, and methyl substituents will dictate its characteristics.
Table of Predicted and Analog-Derived Properties:
| Property | Predicted Value / Observation | Rationale and Comparative Data |
| Appearance | White to off-white or light yellow solid. | Many chlorinated quinolines and methylquinolines are solids at room temperature, such as 6-chloro-4-phenylquinoline and 8-chloro-2-methylquinoline.[1][3] |
| Melting Point | Expected to be a solid with a distinct melting point, likely > 60 °C. | 8-Chloro-2-methylquinoline has a melting point of 64-68 °C.[4] The dichlorination may increase this value due to improved crystal packing. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The parent 8-methylquinoline is only slightly soluble in water.[5] The addition of two chloro groups increases hydrophobicity, further reducing aqueous solubility. |
| Thermal Stability | Expected to be thermally stable, but may decompose upon strong heating, emitting toxic fumes (HCl, NOx). | A common hazard for halogenated nitrogen heterocycles.[5] |
Spectral Characteristics (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing chlorine atoms. A singlet corresponding to the methyl group protons would likely appear in the upfield region (around 2.5-2.8 ppm), by analogy to 8-methylquinoline.[6]
-
¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The carbons bonded to chlorine atoms (C2 and C6) will be significantly downfield.
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Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z 211 and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine and the methyl group.[7][8]
Synthesis and Reactivity
Proposed Synthesis Pathway
The synthesis of 2,6-dichloro-8-methylquinoline is not explicitly detailed in readily available literature. However, a plausible synthetic route can be designed based on established quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, followed by targeted chlorination steps.[9] A common and effective method for introducing chlorine at the 2-position of a quinoline ring involves the use of phosphoryl chloride (POCl₃) on a corresponding quinolin-2-one precursor.
The diagram below illustrates a conceptual synthetic workflow starting from a hypothetical 6-chloro-8-methylquinolin-2(1H)-one intermediate.
Caption: Conceptual workflow for the synthesis of the target compound.
This final chlorination step is a standard transformation in quinoline chemistry. The precursor itself could be synthesized from 2-amino-4-chlorotoluene through a reaction with an appropriate three-carbon building block like acetoacetic ester.
Chemical Reactivity
The chemical reactivity of 2,6-dichloro-8-methylquinoline is dominated by the two chlorine substituents, which serve as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.
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Reactivity at C2 vs. C6: The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the one at the 6-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction.
-
Typical Nucleophilic Substitutions: The compound is expected to react with various nucleophiles (e.g., amines, alkoxides, thiols) to selectively displace the C2-chloro group.[10] Harsh reaction conditions might be required to substitute the C6-chloro group. This differential reactivity allows for sequential functionalization, making it a valuable building block.
The diagram below illustrates the logical relationship of its reactivity.
Caption: Logical workflow of nucleophilic substitution reactions.
Applications in Research and Drug Development
Quinoline scaffolds are central to medicinal chemistry.[1] While specific applications for 2,6-dichloro-8-methylquinoline are not documented, its structure suggests significant potential as an intermediate for creating diverse molecular libraries.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to selectively functionalize the C2 and C6 positions allows for the exploration of structure-activity relationships (SAR) by introducing different side chains that can interact with the ATP-binding pocket of kinases.
-
Antimicrobial and Antiparasitic Agents: The quinoline ring is the basis for well-known antimalarial drugs like chloroquine.[11] New derivatives are constantly being explored to combat drug-resistant strains of bacteria and parasites.
-
Fluorescent Probes and Materials Science: The rigid, aromatic quinoline system can serve as a core for developing fluorescent chemosensors for metal ions or as components in organic light-emitting diodes (OLEDs).[12]
Safety and Handling
A formal Safety Data Sheet (SDS) for 2,6-dichloro-8-methylquinoline is not widely available. Therefore, a conservative approach to handling is mandatory, based on data from analogous chlorinated and methylated quinolines.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral: Likely harmful if swallowed (Category 4).[3][13]
-
Skin Corrosion/Irritation: Likely to cause skin irritation (Category 2).[5][13][14]
-
Eye Damage/Irritation: Likely to cause serious eye irritation or damage (Category 2A or 1).[3][5][15]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[3][5][15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16]
-
Personal Protective Equipment:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[5][16]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5][17]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][17]
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5][18]
-
Conclusion
2,6-Dichloro-8-methylquinoline is a chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise derivatization. While direct experimental data is sparse, a robust understanding of its likely properties, reactivity, and hazards can be established through careful analysis of related quinoline structures. Researchers working with this compound should adhere to strict safety protocols and can use the predictive insights in this guide to inform their experimental design.
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8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. Available from: [Link]
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2,5-Dichloro-8-methylquinoline-3-carbonyl chloride | C11H6Cl3NO - PubChem. Available from: [Link]
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C(sp)−H Bond Functionalization of 8‐Methylquinolines | Request PDF - ResearchGate. Available from: [Link]
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Targeted 8-hydroxyquinoline fragment based small molecule drug discovery against neglected botulinum neurotoxin type F | Request PDF - ResearchGate. Available from: [Link]
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The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) - ResearchGate. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
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2-chloro-6-methylquinoline - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]
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